

Discontinuation of TAK-041 Clinical Trials: A Technical Analysis

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Compound of Interest		
Compound Name:	Tak-041	
Cat. No.:	B2758957	Get Quote

The development of **TAK-041** (also known as zelatriazin or NBI-1065846), a novel GPR139 agonist, for the treatment of anhedonia in major depressive disorder (MDD) and negative symptoms in schizophrenia, was officially discontinued in November 2023. This decision, announced by Neurocrine Biosciences in collaboration with Takeda, followed the failure of a pivotal Phase 2 clinical trial to meet its primary efficacy endpoint.[1][2] This in-depth guide provides a technical overview of the **TAK-041** clinical trial program, the reasons for its discontinuation, and the underlying scientific rationale.

Core Reason for Discontinuation: Lack of Efficacy in Phase 2

The termination of the **TAK-041** development program was primarily due to the unsuccessful outcome of the Phase 2 TERPSIS study.[3] This trial, designed to evaluate the efficacy of **TAK-041** in treating anhedonia in adults with MDD, did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[4]

Clinical Trial Program Overview

TAK-041 was investigated in a series of clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy. The key trials in the development program are summarized below.

Table 1: Summary of Key TAK-041 Clinical Trials



Trial Identifier	Phase	Title	Patient Population	Key Outcomes	Status
NCT0274869 4	1	A Study to Evaluate the Safety, Tolerability and Pharmacokin etics of TAK- 041 in Healthy Participants and Patients With Stable Schizophreni a	Healthy Volunteers and Patients with Stable Schizophreni a	Generally well- tolerated, established pharmacokin etic profile.[5] [6]	Completed
NCT0331995 3	2 (Proof-of- Activity)	A Proof of Activity Study to Evaluate the Effects of TAK-041 on Motivational Anhedonia as Add-On to Antipsychotic s in Participants With Stable Schizophreni a	Patients with Stable Schizophreni a	No significant effect on the Brief Assessment of Cognition in Schizophreni a (BACS) score; observed changes in brain activity (fMRI).[7][8]	Completed
TERPSIS (NCT number not publicly available)	2	A Randomized, Double-Blind, Placebo- Controlled, Proof-of-	Patients with Major Depressive Disorder and Anhedonia	Failed to meet the primary endpoint of a significant change in the	Completed (Terminated due to lack of efficacy)



Concept Dimensional Study to Anhedonia Evaluate the Rating Scale Efficacy and (DARS) score Safety of versus Once-Weekly placebo.[4][9] Oral NBI-1065846 in the Treatment of Anhedonia in Major Depressive

Quantitative Data from Clinical Trials

Disorder

Table 2: Pharmacokinetic Parameters of TAK-041 (from

NCT02748694)

Parameter	Value
Time to Maximum Concentration (Tmax)	Rapidly absorbed
Half-life (t1/2)	170-302 hours[5]
Bioavailability	Similar between tablet and oral suspension
Food Effect	No meaningful effect detected

Table 3: Key Efficacy Results from the TERPSIS Study

Endpoint	TAK-041 Group	Placebo Group	p-value
Change from Baseline in DARS Score	No statistically significant difference from placebo	No statistically significant difference from TAK-041	Not significant

Experimental Protocols



Phase 1 Study (NCT02748694) Methodology

This first-in-human, single-center study consisted of four parts conducted in the USA.[5]

- Part 1 (Single Rising Dose): Healthy adults received single oral doses of **TAK-041** (ranging from 5 mg to 160 mg) or placebo as an oral suspension.[5] The design was a double-blind, alternating-panel (for lower doses) and sequential-panel (for higher doses) dose escalation.
- Part 2 (Multiple Rising Dose): Healthy adults received a loading dose of TAK-041 on day 1, followed by maintenance doses (half the loading dose) on days 8, 15, and 22, or placebo.
- Part 3 (Bioavailability): This part evaluated the bioavailability of a tablet formulation versus the oral suspension in healthy adults.[5]
- Part 4 (Patient Arm): Patients with stable schizophrenia on antipsychotic medication received weekly single doses of TAK-041 oral suspension or placebo.[5] A loading dose was administered on day 1, followed by maintenance doses.

Proof-of-Activity Study in Schizophrenia (NCT03319953) Methodology

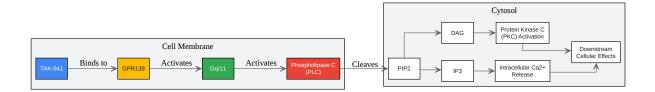
This was a randomized, double-blind, placebo-controlled, two-period crossover study conducted in the United Kingdom.[10]

- Participants: Up to 32 adults with stable schizophrenia receiving a stable dose of a secondgeneration antipsychotic.[10]
- Intervention: Participants were randomized to one of four treatment sequences, receiving
 either TAK-041 (20 mg or 40 mg) or a matching placebo as an oral suspension on the first
 day of each of the two evaluation periods.[10]
- Assessments: The primary endpoints were changes in brain activity measured by functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task and cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS) tool.[7][8]

GPR139 Signaling Pathway



TAK-041 is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the central nervous system, particularly in areas like the habenula, which is involved in reward and motivation. GPR139 is known to signal predominantly through the Gq/11 pathway.[1][3][4]



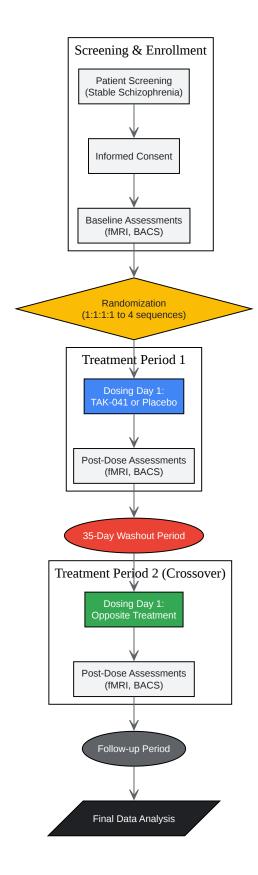
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GPR139 Signaling Pathway Activation by TAK-041

Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 2 proof-of-activity study in schizophrenia (NCT03319953).





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Workflow of the NCT03319953 Clinical Trial



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References

- 1. Neurocrine's Takeda-Partnered Drug Candidate Aces Phase II Depression Study -BioSpace [biospace.com]
- 2. Neurocrine Biosciences Provides Development Pipeline Update [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR139 agonist TAK-041 produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder | CoLab [colab.ws]
- 10. hra.nhs.uk [hra.nhs.uk]
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